molecular formula C30H31BN2O4 B13656723 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-5-carboxylate

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-5-carboxylate

Cat. No.: B13656723
M. Wt: 494.4 g/mol
InChI Key: XVOQJBIXWAMNJX-UHFFFAOYSA-N
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Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with a trityl group, a carboxylate ester, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-5-carboxylate typically involves multiple stepsThe final step involves the formation of the boronate ester using bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. This would include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the trityl group.

Scientific Research Applications

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs.

    Medicine: Investigated for its role in drug delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-5-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring, trityl group, carboxylate ester, and boronate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C30H31BN2O4

Molecular Weight

494.4 g/mol

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-tritylpyrazole-3-carboxylate

InChI

InChI=1S/C30H31BN2O4/c1-28(2)29(3,4)37-31(36-28)25-21-32-33(26(25)27(34)35-5)30(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-21H,1-5H3

InChI Key

XVOQJBIXWAMNJX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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